Product packaging for dolichol monophosphate glucosamine(Cat. No.:CAS No. 100631-16-1)

dolichol monophosphate glucosamine

Cat. No.: B1166236
CAS No.: 100631-16-1
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Description

Significance within Eukaryotic N-Glycosylation Pathways

The attachment of oligosaccharide chains, or glycans, to proteins is a crucial post-translational modification known as glycosylation. N-linked glycosylation, specifically, involves the attachment of a glycan to the nitrogen atom of an asparagine residue within a protein. This process is initiated by the synthesis of a lipid-linked oligosaccharide (LLO) precursor on the endoplasmic reticulum membrane, and it is here that dolichol monophosphate glucosamine (B1671600) plays its vital role.

The formation of dolichol monophosphate glucosamine is the first committed step in the assembly of the full LLO precursor, which in most eukaryotes is a complex structure of 14 sugar residues (GlcNAc₂Man₉Glc₃). This precursor is then transferred en bloc to nascent polypeptide chains. The precise structure of this precursor is critical, as it is recognized by the oligosaccharyltransferase (OST) complex for efficient transfer to the protein. Therefore, the initial synthesis of this compound is a rate-limiting and essential step for the entire N-glycosylation pathway.

Role as a Lipid-Linked Oligosaccharide Biosynthesis Intermediate

This compound is the first in a series of lipid-linked intermediates in the biosynthesis of the LLO. The process begins with the transfer of a single N-acetylglucosamine-1-phosphate group from UDP-N-acetylglucosamine (UDP-GlcNAc) to dolichol phosphate (B84403), a long-chain polyisoprenoid lipid anchored in the endoplasmic reticulum membrane. This reaction is catalyzed by the enzyme UDP-GlcNAc:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT), also known as DPAGT1. nih.gov

The product of this reaction is dolichol pyrophosphate N-acetylglucosamine. A second N-acetylglucosamine residue is then added, followed by the sequential addition of mannose and glucose residues to form the final LLO precursor. This compound, in its initial form as dolichol pyrophosphate N-acetylglucosamine, thus serves as the anchor and foundation upon which the entire oligosaccharide chain is built.

The assembly of the LLO occurs on both the cytoplasmic and luminal faces of the endoplasmic reticulum membrane. The initial steps, including the formation of dolichol pyrophosphate N-acetylglucosamine and the addition of the second GlcNAc and five mannose residues, occur on the cytoplasmic side. nih.gov The resulting intermediate is then flipped across the membrane into the lumen, where the remaining mannose and glucose residues are added.

Historical Context of its Discovery and Initial Characterization in Glycoprotein (B1211001) Synthesis

The journey to understanding the role of this compound began with the discovery of dolichols themselves. These long-chain polyisoprenoid alcohols were first identified in the 1960s. wikipedia.org However, their function remained elusive for some time.

A major breakthrough came in 1970 when the laboratory of Luis Federico Leloir, who had previously elucidated the role of sugar nucleotides in carbohydrate metabolism (the "Leloir pathway"), discovered the involvement of a lipid intermediate in glycoprotein biosynthesis. nih.govwikipedia.org Behrens and Leloir established that dolichol phosphate served as a carrier for sugar residues in the synthesis of glycoproteins. nih.gov

Subsequent research focused on identifying the specific enzymes and intermediates in this pathway. The enzyme responsible for the synthesis of the first intermediate, UDP-GlcNAc:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT), was later isolated and characterized. wikipedia.org Studies in the late 1970s further solidified the understanding of how glucosamine is incorporated into dolichol-linked intermediates, paving the way for a more complete picture of the dolichol pathway in N-linked glycosylation.

The following table summarizes the key enzymatic step involving this compound:

ReactantsEnzymeProductCellular Location
Dolichol phosphate + UDP-N-acetylglucosamineUDP-GlcNAc:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT/DPAGT1)Dolichol pyrophosphate N-acetylglucosamine + UMPCytoplasmic face of the Endoplasmic Reticulum

This foundational reaction initiates the complex cascade of events leading to the synthesis of N-linked glycoproteins, highlighting the indispensable role of this compound in cellular biology.

Properties

CAS No.

100631-16-1

Molecular Formula

C10H12N2O2

Origin of Product

United States

Biosynthesis of Dolichol Monophosphate Glucosamine

Precursor Substrates and Their Origins

The synthesis of the first dolichol-linked sugar intermediate is dependent on the convergence of two distinct biosynthetic pathways that provide the necessary precursor substrates: dolichol phosphate (B84403) and UDP-N-acetylglucosamine.

Dolichol Phosphate Biogenesis

Dolichol phosphate (Dol-P) is a long-chain polyisoprenoid lipid that functions as a membrane-anchored carrier for the assembly of oligosaccharides. nih.govillinois.edu Its biosynthesis originates from the isoprenoid pathway. The enzyme cis-prenyltransferase is the first enzyme exclusively dedicated to dolichol biosynthesis, creating dehydrodolichyl diphosphate (B83284). nih.gov Following its synthesis, dolichol must be phosphorylated to become active for glycosylation. This crucial activation step is carried out by a dolichol kinase, which converts dolichol into dolichol phosphate (Dol-P), enabling it to accept sugar residues. nih.gov Dol-P is located in the endoplasmic reticulum membrane, with its phosphate group oriented towards the cytosol, ready to initiate the glycosylation process. youtube.com

UDP-N-acetylglucosamine Availability and Synthesis

Uridine (B1682114) diphosphate N-acetylglucosamine (UDP-GlcNAc) is the activated sugar donor for the initial step of N-linked glycosylation. wikipedia.orgnih.gov Its synthesis is a multi-step enzymatic process that begins with the glycolytic intermediate, fructose-6-phosphate. nih.govreactome.org

The key steps in the biosynthesis of UDP-GlcNAc are as follows:

Fructose-6-phosphate is converted to glucosamine-6-phosphate . wikipedia.orgontosight.ai This reaction is catalyzed by glucosamine-6-phosphate synthase. ontosight.ai

Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6P) . ontosight.ai

GlcNAc-6P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1P) by the enzyme phosphoacetylglucosamine mutase. ontosight.aifrontiersin.org

Finally, GlcNAc-1P reacts with UTP (uridine triphosphate) to produce UDP-GlcNAc , a reaction catalyzed by UDP-GlcNAc pyrophosphorylase. frontiersin.org

This pathway ensures a steady supply of the essential sugar nucleotide required for numerous glycosylation events within the cell. ontosight.ai

EnzymeSubstrateProduct
Glucosamine-6-phosphate synthaseFructose-6-phosphateGlucosamine-6-phosphate
Glucosamine (B1671600) phosphate N-acetyltransferaseGlucosamine-6-phosphateN-acetylglucosamine-6-phosphate
Phosphoacetylglucosamine mutaseN-acetylglucosamine-6-phosphateN-acetylglucosamine-1-phosphate
UDP-GlcNAc pyrophosphorylaseN-acetylglucosamine-1-phosphateUDP-N-acetylglucosamine
This interactive table summarizes the enzymatic pathway for UDP-N-acetylglucosamine synthesis.

Enzymatic Catalysis of Initial GlcNAc Transfer

The first committed step in the dolichol-linked oligosaccharide pathway is the enzymatic transfer of a phospho-N-acetylglucosamine group from the soluble nucleotide sugar UDP-GlcNAc to the lipid carrier dolichol phosphate. nih.govnih.gov

UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1/GPT) Activity

This pivotal reaction is catalyzed by the enzyme UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase, commonly known as DPAGT1 or GPT. nih.govwikipedia.org DPAGT1 is an integral membrane protein located in the endoplasmic reticulum. wikipedia.org It functions to transfer the N-acetylglucosamine-1-phosphate (GlcNAc-1-P) moiety from UDP-GlcNAc to dolichyl phosphate (Dol-P). nih.govpnas.org This action forms N-acetylglucosaminyl-pyrophosphoryl-dolichol (dolichol-PP-GlcNAc), the foundational molecule for the assembly of the core N-glycan. pnas.org The inhibition of DPAGT1 by antibiotics like tunicamycin (B1663573) blocks the entire N-glycosylation pathway, highlighting the enzyme's critical role. nih.govnih.gov

Reaction Mechanism and Stoichiometry

The reaction catalyzed by DPAGT1 involves the transfer of the GlcNAc-1-phosphate group to the dolichol phosphate acceptor. The stoichiometry of this initial transfer reaction is a one-to-one-to-one relationship. One molecule of UDP-GlcNAc reacts with one molecule of dolichol phosphate to yield one molecule of dolichol-diphosphate-N-acetylglucosamine and one molecule of uridine monophosphate (UMP).

Structural studies have revealed that DPAGT1 contains distinct binding sites for both the UDP-GlcNAc substrate and the lipid carrier, dolichol phosphate. nih.govwikipedia.org The enzyme facilitates the nucleophilic attack from the phosphate of Dol-P on the beta-phosphate of UDP-GlcNAc, leading to the formation of the pyrophosphate linkage and the release of UMP.

ReactantProduct
Dolichol Phosphate (Dol-P)Dolichol-PP-GlcNAc
UDP-N-acetylglucosamine (UDP-GlcNAc)Uridine Monophosphate (UMP)
This interactive table outlines the reactants and products of the reaction catalyzed by DPAGT1.

Subsequent Additions to Form N,N'-Diacetylchitobiosyl-diphosphodolichol

Following the synthesis of dolichol-PP-GlcNAc, the oligosaccharide chain is extended. The second step in this assembly line is the addition of another N-acetylglucosamine residue, also sourced from UDP-GlcNAc. This reaction is catalyzed by a specific glycosyltransferase, resulting in the formation of N,N'-diacetylchitobiosyl-diphosphodolichol (dolichol-PP-GlcNAc₂). youtube.com This disaccharide-lipid intermediate serves as the acceptor for the subsequent addition of mannose residues, continuing the construction of the core oligosaccharide that will ultimately be transferred to a protein. nih.govyoutube.com

Enzymology of Dolichol Monophosphate Glucosamine Metabolism

Characterization of Key GlcNAc Transferases

The central enzyme in the formation of dolichol monophosphate glucosamine (B1671600) is DPAGT1. uniprot.org It catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine (UDP-GlcNAc) to dolichol phosphate (B84403), resulting in the formation of N-acetyl-α-D-glucosaminyl-diphospho-dolichol (GlcNAc-P-P-Dol) and uridine (B1682114) monophosphate (UMP). uniprot.org This reaction is the first and rate-limiting step in the biosynthesis of dolichol-linked oligosaccharides, which serve as precursors for protein N-glycosylation. nih.govnih.gov Studies have indicated that the GlcNAc-transferases involved in the initial steps of the dolichol pathway, including the synthesis of GlcNAc-P-P-dolichol and the subsequent addition of a second GlcNAc to form (GlcNAc)₂-P-P-dolichol, are oriented towards the cytoplasm. nih.govnih.gov

Substrate Specificity and Affinity

The GlcNAc transferase DPAGT1 exhibits high specificity for its substrates: the nucleotide sugar donor UDP-GlcNAc and the lipid acceptor dolichol phosphate. uniprot.orgnih.gov The enzyme recognizes the uridine moiety of UDP-GlcNAc, and this interaction is crucial for catalysis. researchgate.net While the enzyme demonstrates a clear preference for dolichol phosphate, some in vitro studies suggest that other polyprenol phosphates can be utilized by mammalian glycosyltransferases, albeit less effectively. nih.gov The natural antibiotic tunicamycin (B1663573), a structural analog of UDP-GlcNAc, acts as a potent competitive inhibitor of DPAGT1, highlighting the enzyme's specific binding pocket for the nucleotide sugar. uniprot.orgnih.govnih.gov

A separate GlcNAc transferase activity has been identified that transfers GlcNAc directly from UDP-GlcNAc to an acceptor protein (RNase A), and this enzyme is not affected by the addition of dolichyl phosphate nor inhibited by tunicamycin, suggesting it is a distinct enzyme from DPAGT1. nih.gov

Table 1: Substrate and Inhibitor Specificity of DPAGT1
MoleculeTypeRole/Effect on DPAGT1Reference
UDP-N-acetylglucosamine (UDP-GlcNAc)Substrate (Sugar Donor)Provides the N-acetylglucosamine-1-phosphate group. uniprot.org
Dolichol Phosphate (Dol-P)Substrate (Lipid Acceptor)Acts as the lipid carrier for the growing oligosaccharide chain. uniprot.org
TunicamycinInhibitorStructural analog of UDP-GlcNAc; acts as a competitive inhibitor. uniprot.orgnih.gov

Cofactor Requirements and Catalytic Optimization

The catalytic activity of DPAGT1 is dependent on the presence of divalent metal ions, specifically magnesium (Mg²⁺). uniprot.orgresearchgate.net Mg²⁺ is a crucial cofactor that facilitates the enzymatic reaction. uniprot.org Structural and functional studies suggest that Mg²⁺ binding can induce conformational changes in the enzyme, enabling it to adopt a shape that is optimal for substrate binding and catalysis. researchgate.net The reaction catalyzed by DPAGT1 involves the transfer of GlcNAc-1-P from UDP-GlcNAc to Dol-P, releasing UMP. uniprot.org This process occurs on the cytoplasmic face of the endoplasmic reticulum. researchgate.netnih.gov

Kinetic Parameters of Involved Enzymes

Kinetic analyses of human DPAGT1 have been performed to determine its affinity for its substrates and its catalytic efficiency. The Michaelis constant (Kₘ) provides a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for that substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.

Studies have reported varying kinetic parameters, which can be influenced by the experimental conditions, such as the specific type of dolichol phosphate used and the reconstitution environment. For instance, one study reported a Kₘ for UDP-GlcNAc of approximately 4.5 µM and a Kₘ for dolichol phosphate of about 36.3 µM. researchgate.netresearchgate.net Another investigation found Kₘ values of around 20 µM for UDP-GlcNAc and 10 µM for Dol-P. thesgc.org The kcat for DPAGT1 with UDP-GlcNAc has been measured at approximately 0.21 min⁻¹. uniprot.orgresearchgate.netresearchgate.net

Table 2: Kinetic Parameters of Human DPAGT1
SubstrateParameterValueReference
UDP-N-acetylglucosamineKₘ4.5 µM uniprot.orgresearchgate.net
Dolichol PhosphateKₘ36.3 µM uniprot.orgresearchgate.net
UDP-N-acetylglucosaminekcat0.21 min⁻¹ uniprot.org

Regulation of Enzymatic Activity

The activity of GlcNAc transferases is tightly regulated to ensure proper flux through the N-linked glycosylation pathway, responding to cellular needs and the availability of substrates. This regulation occurs through multiple mechanisms, including allosteric control, feedback inhibition, and the influence of the surrounding lipid environment of the ER membrane.

Allosteric Modulation and Feedback Inhibition

Feedback inhibition is a key regulatory mechanism where the end product of a metabolic pathway inhibits an earlier enzyme in the same pathway. youtube.comyoutube.com In the context of dolichol-linked oligosaccharide synthesis, the formation of GlcNAc-P-P-Dol is subject to regulation by downstream intermediates. Product inhibition by GlcNAc-P-P-Dol itself has been observed. nih.gov Furthermore, the second intermediate of the pathway, Dol-PP-GlcNAc₂, can exert feedback inhibition on the initial GlcNAc transferase step. nih.gov

The enzyme can also be allosterically activated. Dolichol-P-mannose, another key molecule in the glycosylation pathway, has been shown to activate the biosynthesis of both GlcNAc-P-P-dolichol and (GlcNAc)₂-P-P-dolichol. nih.gov This suggests a mechanism of cross-talk and coordination between different branches of the dolichol pathway. Evidence indicates that the allosteric activating site and the catalytic site of the GlcNAc-transferase share a similar cytoplasmic topography. nih.gov

Table 3: Regulatory Molecules of DPAGT1
MoleculeType of RegulationEffectReference
GlcNAc-P-P-DolProduct InhibitionInhibits enzyme activity. nih.gov
Dol-PP-GlcNAc₂Feedback InhibitionInhibits the initial GlcNAc transferase step. nih.gov
Dolichol-P-MannoseAllosteric ActivationStimulates biosynthesis of GlcNAc-P-P-dolichol. nih.govnih.gov

Impact of Cellular Lipid Environment on Enzyme Function

As a membrane-embedded enzyme, the function of DPAGT1 is influenced by its surrounding lipid environment in the endoplasmic reticulum. nih.govthesgc.org The composition of the lipid bilayer can affect the enzyme's stability and activity. Research has shown that phospholipids, such as phosphatidylglycerol and phosphatidylcholine, can activate DPAGT1. uniprot.orgnih.gov This suggests that the local lipid composition of the ER membrane plays a role in modulating the rate of the initial step of N-linked glycosylation. The requirement of specific lipids, like cardiolipin, along with detergents for the purification and stabilization of active DPAGT1 further underscores the importance of the lipid environment for the enzyme's structural integrity and function. thesgc.org

Inhibitors and Their Mechanisms of Action (e.g., Tunicamycin)

The biosynthesis of dolichol-linked oligosaccharides, a critical pathway for N-linked glycosylation, is initiated by the enzyme UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (EC 2.7.8.15), also known as GlcNAc-1-phosphate transferase (GPT) or DPAGT1. This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-N-acetylglucosamine (UDP-GlcNAc) to dolichol phosphate (Dol-P), forming N-acetyl-D-glucosaminyl-diphosphodolichol (Dol-PP-GlcNAc). wikipedia.orgwikipedia.orgnih.gov Given its foundational role, this enzyme is a key target for inhibition, which can effectively block the entire N-glycosylation pathway.

The most prominent and widely studied inhibitor of this initial step is Tunicamycin. wikipedia.orgnih.gov Tunicamycin is not a single compound but a family of homologous nucleoside antibiotics produced by several bacteria, including Streptomyces clavuligerus and Streptomyces lysosuperificus. wikipedia.org Its potent and specific inhibitory action has made it an invaluable experimental tool in cell biology and biochemistry for studying the consequences of blocking N-linked glycosylation, such as inducing the unfolded protein response and causing cell cycle arrest. wikipedia.org

The mechanism of action of Tunicamycin involves the direct inhibition of the GlcNAc-1-phosphate transferase. nih.gov It acts as a substrate analog, effectively blocking the transfer of the GlcNAc-1-phosphate moiety from UDP-GlcNAc to Dol-P. nih.govexlibrisgroup.com This action prevents the formation of Dol-PP-GlcNAc, the first lipid-linked intermediate, thereby halting the assembly of the oligosaccharide chain destined for transfer to nascent proteins. wikipedia.orgnih.govexlibrisgroup.com

Research has shown that Tunicamycin is a mixture of at least ten related compounds, with two major and eight minor homologs identified. nih.govexlibrisgroup.com These homologs differ in their fatty acid side chains, and these structural differences influence their biological potency. Studies comparing the two major components revealed variations in their ability to inhibit protein glycosylation and their off-target effects on protein synthesis. nih.govexlibrisgroup.com For instance, while both homologs could completely block the incorporation of mannose into proteins, one had a significant inhibitory effect on protein synthesis, whereas the other had a negligible effect. nih.govexlibrisgroup.com

The sensitivity of cells to Tunicamycin is directly related to the expression level and activity of the target enzyme, GPT. In mouse P19 teratocarcinoma cells treated with retinoic acid, an induction of GPT gene expression and a corresponding 3-fold increase in enzyme activity were observed. nih.gov These cells demonstrated approximately 4-fold greater resistance to Tunicamycin compared to untreated control cells, establishing a clear correlation between elevated GPT activity and Tunicamycin resistance. nih.gov

The following table summarizes key information regarding Tunicamycin and its inhibitory action.

InhibitorTarget EnzymeMechanism of ActionEffect
Tunicamycin UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT/DPAGT1)Blocks the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate. wikipedia.orgnih.govexlibrisgroup.comPrevents the formation of N-acetyl-D-glucosaminyl-diphosphodolichol, thereby inhibiting N-linked glycosylation. wikipedia.org

Cellular and Subcellular Dynamics of Dolichol Monophosphate Glucosamine

Localization of Biosynthesis in the Endoplasmic Reticulum

The synthesis of the complete LLO donor, Glc₃Man₉GlcNAc₂-PP-dolichol, is a spatially segregated process that occurs on both the cytoplasmic and luminal faces of the endoplasmic reticulum membrane. pnas.orgcornell.edu This topographical arrangement necessitates precise enzymatic machinery and transport mechanisms to ensure the correct assembly of the glycan chain.

The assembly of the LLO precursor begins on the cytoplasmic face of the ER. nih.gov The process is initiated by the enzyme UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1, or GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the nucleotide sugar donor UDP-GlcNAc to dolichol phosphate (B84403) (Dol-P). nih.govwikipedia.orgnih.gov This reaction, which forms N-acetylglucosaminylpyrophosphoryl dolichol (GlcNAc-P-P-dolichol), is the committed step in the pathway. nih.gov

Following this initial step, a second GlcNAc residue and five mannose residues are sequentially added, all on the cytoplasmic side of the ER. nih.govwikipedia.org These reactions use the cytosolic nucleotide sugars UDP-GlcNAc and GDP-mannose as donors, respectively. cornell.eduwikipedia.org This series of additions results in the formation of the lipid-linked intermediate Man₅GlcNAc₂-PP-dolichol (M5-DLO). nih.gov

At this stage, the M5-DLO intermediate is translocated across the ER membrane into the lumen. pnas.orgucsf.edu Once in the lumen, the oligosaccharide chain is further elongated to its final form, Glc₃Man₉GlcNAc₂-PP-dolichol. cornell.edu This luminal phase of synthesis involves the addition of four more mannose residues and three terminal glucose residues. pnas.orgcornell.edu Critically, the sugar donors for these luminal reactions are not nucleotide sugars from the cytosol but are themselves dolichol-linked monosaccharides: dolichol-P-mannose (Dol-P-Man) and dolichol-P-glucose (Dol-P-Glc). nih.govnih.gov These monosaccharide carriers are also synthesized on the cytoplasmic face of the ER and must be flipped into the lumen to participate in the elongation process. pnas.orgcornell.edu

StepReactionLocationKey Enzyme/ProcessSugar Donor
Cytosolic Phase
1Dol-P → GlcNAc-P-P-DolCytoplasmic Face of ERDPAGT1 (GPT)UDP-GlcNAc
2GlcNAc-P-P-Dol → GlcNAc₂-P-P-DolCytoplasmic Face of ERGlycosyltransferaseUDP-GlcNAc
3GlcNAc₂-P-P-Dol → Man₅GlcNAc₂-P-P-DolCytoplasmic Face of ERGlycosyltransferasesGDP-mannose
Translocation
4Translocation of Man₅GlcNAc₂-P-P-DolAcross ER MembraneFlippase (Rft1)N/A
Luminal Phase
5Man₅GlcNAc₂-P-P-Dol → Man₉GlcNAc₂-P-P-DolLuminal Face of ERGlycosyltransferasesDolichol-P-mannose
6Man₉GlcNAc₂-P-P-Dol → Glc₃Man₉GlcNAc₂-P-P-DolLuminal Face of ERGlycosyltransferasesDolichol-P-glucose

The entire biosynthetic pathway is intrinsically linked to the ER membrane. The lipid carrier, dolichol, is a long polyisoprenoid lipid that is firmly embedded within the membrane bilayer. wikipedia.org The enzymes involved are also membrane-associated. DPAGT1, which catalyzes the first step, is an integral membrane protein with multiple transmembrane domains. wikipedia.org Its active site, which binds UDP-GlcNAc, and its N- and C-termini are oriented toward the cytoplasm. wikipedia.orgbiorxiv.org

The growing LLO intermediates remain anchored to the membrane via the dolichol-pyrophosphate moiety. Molecular simulations indicate that the pyrophosphate linkage resides in the polar headgroup region of the membrane bilayer, while the long, flexible dolichol tail extends into the hydrophobic core. nih.govnih.gov This arrangement keeps the growing, hydrophilic oligosaccharide chain tethered to the membrane surface, first on the cytosolic side and later on the luminal side after translocation.

Translocation Mechanisms of Lipid-Linked Intermediates

The topological separation of the early and late stages of LLO biosynthesis necessitates the movement of large, polar glycolipid intermediates across the hydrophobic ER membrane. This movement is not spontaneous and relies on specialized protein machinery.

The transmembrane movement of the Man₅GlcNAc₂-PP-dolichol (M5-DLO) intermediate is a critical translocation event. ucsf.edu Due to the large, hydrophilic nature of the oligosaccharide headgroup, this process requires a protein facilitator known as a flippase. ucsf.edunih.gov For many years, the identity of this flippase was a subject of scientific debate. Genetic studies in yeast pointed to an essential, multi-spanning membrane protein named Rft1 as the M5-DLO flippase, as its depletion led to the accumulation of the M5-DLO precursor and defective protein glycosylation. ucsf.edubiorxiv.org However, initial biochemical studies using reconstituted membrane vesicles suggested Rft1 was not directly required for the flipping activity, creating a controversy. nih.govresearchgate.net

Recent breakthrough research has provided definitive evidence confirming the role of Rft1. nih.gov Using a fully reconstituted in vitro system with purified components, it was demonstrated that Rft1 directly catalyzes the translocation of M5-DLO across a lipid bilayer, settling the long-standing question of its molecular function. nih.gov

This flippase-mediated transport is ATP-independent and highly specific. pnas.orgnih.gov Studies have shown that the flippase is selective for the precise structure of M5-DLO. Related dolichol-linked oligosaccharides are translocated at significantly lower rates, indicating that the number and arrangement of mannose residues are critical for recognition by the transporter. pnas.orgnih.gov

Dolichol-Linked IntermediateRelative Translocation RateTime Constant (τ)
Man₅GlcNAc₂-PP-dolichol (M5-DLO)Rapid< 2 minutes pnas.orgnih.gov
Isomeric M5-DLO (iM5-DLO)Very Slow> 200 minutes pnas.orgnih.gov
Man₇GlcNAc₂-PP-dolichol (M7-DLO)Slow> 10-fold slower than M5-DLO hku.hk

Once the full-length Glc₃Man₉GlcNAc₂-PP-dolichol precursor has been assembled on the luminal leaflet of the ER, it must be presented to the oligosaccharyltransferase (OST) complex for the subsequent transfer of the glycan to a nascent polypeptide chain. cornell.edu The LLO is not a static component within the membrane. Molecular dynamics simulations have revealed that the dolichol lipid tail is highly flexible and dynamic within the hydrophobic core of the membrane. nih.gov This flexibility may allow the LLO to act as a "tentacle," effectively searching the two-dimensional space of the ER membrane for an active OST complex. nih.gov

The large oligosaccharide headgroup also exhibits dynamic behavior. While it remains at the membrane-lumen interface, it can sample various conformations. nih.gov Studies show a preference for the oligosaccharide to orient itself parallel to the surface of the membrane bilayer, a conformation that is thought to facilitate optimal binding to the substrate-binding site of the OST. nih.govresearchgate.net These dynamic movements and preferred orientations are crucial for the efficiency of N-linked glycosylation.

Interactions and Interdependencies with Other Glycosylation Pathways

Dolichol Monophosphate Glucosamine (B1671600) as a Central Branch Point

Dolichol phosphate (B84403) (Dol-P) itself serves as the fundamental branch point. It is the acceptor for N-acetylglucosamine-1-phosphate from UDP-GlcNAc to form GlcNAc-P-P-Dol, the committed step in the biosynthesis of the lipid-linked oligosaccharide (LLO) precursor for N-linked glycosylation. nih.govwikipedia.org Concurrently, Dol-P is also the substrate for the synthesis of Dol-P-Man, the mannosyl donor for the elongation of the LLO, as well as for O-mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govcdghub.comnih.gov

The enzymatic reaction leading to GlcNAc-P-P-Dol is catalyzed by GlcNAc-1-phosphate transferase (GPT), encoded by the ALG7 gene. pnas.org This step initiates the assembly of the GlcNAc₂Man₉Glc₃ oligosaccharide precursor on the dolichol carrier. nih.gov The synthesis of this initial dolichol monophosphate glucosamine derivative can therefore be seen as the gateway to the canonical N-glycosylation pathway, directing dolichol phosphate away from other mannose-dependent modifications.

Relationship to Mannosylphosphoryldolichol Synthesis and Utilization

The synthesis of mannosylphosphoryldolichol (more commonly known as dolichol-phosphate-mannose or Dol-P-Man) is catalyzed by dolichol-phosphate mannosyltransferase (DPM), which transfers mannose from GDP-mannose to dolichol phosphate. nih.govebi.ac.uk Dol-P-Man is a critical molecule that serves as the mannose donor for multiple glycosylation pathways. nih.gov

A direct competitive relationship exists for the common substrate, dolichol phosphate. The activity of GlcNAc-1-phosphate transferase (GPT) in synthesizing GlcNAc-P-P-Dol can influence the pool of dolichol phosphate available for DPM to synthesize Dol-P-Man. nih.gov Research has shown that elevated expression of GPT can lead to an accumulation of intermediate N-glycan precursors, suggesting that the excessive consumption of dolichol phosphate can hinder the synthesis of Dol-P-Man, which is required for the later steps of LLO elongation. nih.gov This highlights a tightly regulated balance in the utilization of the dolichol phosphate pool to ensure the proper progression of N-linked glycosylation and the availability of Dol-P-Man for other essential pathways.

Linkages to Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

The biosynthesis of GPI anchors, which serve to tether proteins to the cell membrane, also relies on dolichol-linked monosaccharides. The initial step in GPI anchor synthesis is the transfer of N-acetylglucosamine from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI. nih.gov This reaction is catalyzed by a multi-subunit enzyme complex, GPI-N-acetylglucosaminyltransferase (GPI-GnT). nih.gov

While the initial glucosamine transfer in GPI anchor synthesis does not directly involve dolichol phosphate, the subsequent elongation of the GPI anchor core structure is dependent on mannose donors. Specifically, Dol-P-Man provides the mannose residues for the GPI anchor's glycan core. nih.govnih.gov Therefore, the synthesis of this compound derivatives for N-glycosylation indirectly impacts GPI anchor synthesis by competing for the same pool of dolichol phosphate required for producing the essential mannosyl donor, Dol-P-Man. Studies have also revealed a regulatory link, where a component of the Dol-P-Man synthase complex, DPM2, can regulate the activity of the initial enzyme in GPI biosynthesis, GPI-GnT, suggesting a coordinated regulation of these pathways. nih.gov

Potential Roles in C-Mannosylation and O-Mannosylation Pathways

Both C-mannosylation, the attachment of mannose to the indole (B1671886) ring of tryptophan, and O-mannosylation, the attachment of mannose to serine or threonine residues, are crucial protein modifications that occur in the endoplasmic reticulum. wikipedia.org Research has unequivocally demonstrated that Dol-P-Man is the direct mannose donor for both of these glycosylation pathways. nih.govnih.gov

The synthesis of this compound derivatives does not directly participate in either C- or O-mannosylation. There is no evidence to suggest that a dolichol-linked glucosamine intermediate serves as a donor or precursor in these specific pathways. The interdependency is, as with other pathways, rooted in the competition for the shared precursor, dolichol phosphate. The consumption of dolichol phosphate for the synthesis of GlcNAc-P-P-Dol for N-glycosylation can limit the availability of dolichol phosphate for the synthesis of Dol-P-Man, which is essential for both C- and O-mannosylation. nih.govnih.gov This underscores the central regulatory role of dolichol phosphate allocation in maintaining the balance between these distinct but interconnected glycosylation processes.

Genetic Regulation and Metabolic Consequences of Dolichol Monophosphate Glucosamine Pathway Defects

Genes Encoding Enzymes in its Biosynthesis

The formation of dolichol monophosphate glucosamine (B1671600) (specifically, N-acetyl-α-D-glucosaminyl-diphosphodolichol or Dol-PP-GlcNAc) is the committed step in LLO biosynthesis. This reaction and the synthesis of its precursor, dolichol phosphate (B84403), are catalyzed by a series of enzymes encoded by specific genes. The process begins with the synthesis of dolichol phosphate itself, followed by the transfer of N-acetylglucosamine-1-phosphate to it.

The key genes and the enzymes they encode in this biosynthetic pathway are detailed below:

Dehydrodolichyl diphosphate (B83284) synthase (DHDDS): In a complex with the NUS1 protein, DHDDS catalyzes the first dedicated step in dolichol biosynthesis. nih.gov Mutations in DHDDS have been linked to a form of retinitis pigmentosa. dntb.gov.ua

Polyprenol reductase (SRD5A3): This enzyme is responsible for the final step in dolichol synthesis, reducing polyprenol to dolichol. nih.gov

Dolichol kinase (DOLK): DOLK catalyzes the CTP-dependent phosphorylation of dolichol to form dolichol phosphate (Dol-P), the acceptor substrate for LLO assembly. nih.govmedlineplus.gov Dol-P is essential not only for initiating LLO synthesis but also serves as a precursor for dolichol-phosphate-mannose and dolichol-phosphate-glucose. nih.gov

UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1): This enzyme, also known as GlcNAc-1-phosphotransferase, catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate. This reaction forms dolichyl-pyrophosphate-N-acetylglucosamine (Dol-PP-GlcNAc) and is the inaugural step of LLO assembly on the cytosolic face of the endoplasmic reticulum. nih.govscispace.comenzyme-database.org

GeneEnzymeFunction in the Pathway
DHDDSDehydrodolichyl diphosphate synthaseFirst committed step in dolichol biosynthesis. nih.gov
SRD5A3Polyprenol reductaseCatalyzes the conversion of polyprenol to dolichol. nih.gov
DOLKDolichol kinasePhosphorylates dolichol to form dolichol phosphate (Dol-P). nih.govmedlineplus.gov
DPAGT1UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferaseInitiates LLO assembly by forming Dol-PP-GlcNAc. scispace.comenzyme-database.org

Genetic Mutations Affecting Dolichol Metabolism and N-Glycosylation Integrity

Mutations in the genes responsible for the biosynthesis of dolichol phosphate and its subsequent utilization for dolichol monophosphate glucosamine formation lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG). These mutations compromise the integrity of N-glycosylation by limiting the supply of the essential LLO precursor.

SRD5A3 Mutations: Pathogenic mutations in the SRD5A3 gene result in SRD5A3-CDG. These mutations impair the conversion of polyprenol to dolichol, leading to an accumulation of polyprenol. nih.gov Although total dolichol levels may appear normal or even elevated in patient tissues, the local pool of dolichol phosphate available in the endoplasmic reticulum for glycosylation is believed to be limiting, causing a defect in N-glycan assembly. nih.gov

DOLK Mutations: Mutations in the DOLK gene cause DOLK-CDG, a severe form of CDG. medlineplus.govscispace.com A deficient dolichol kinase enzyme leads to reduced production of dolichol phosphate. nih.govplos.org This shortage directly impacts all glycosylation pathways that depend on dolichol phosphate, including the synthesis of Dol-PP-GlcNAc, Dol-P-mannose, and Dol-P-glucose, thereby severely disrupting N-glycosylation, O-mannosylation, and GPI anchor synthesis. nih.govplos.org

DPAGT1 Mutations: As the enzyme that initiates the entire LLO synthesis, defects in DPAGT1 have a direct and significant impact. Mutations in the DPAGT1 gene cause DPAGT1-CDG (also known as CDG-Ij), a rare CDG subtype characterized by a failure to form Dol-PP-GlcNAc, thus halting N-glycosylation at its very first step. scispace.com

DPM1 Mutations: The DPM1 gene encodes a catalytic subunit of dolichol-phosphate mannose synthase. Mutations in this gene cause DPM1-CDG (CDG-Ie). nih.gov While not directly involved in making this compound, this enzyme uses dolichol phosphate to create Dol-P-mannose, which is required for the elongation of the LLO. A deficiency affects the assembly of the full LLO precursor, leading to the accumulation of an intermediate structure (Man5GlcNAc2-PP-Dol). nih.gov

Gene DefectAssociated DisorderConsequence for N-Glycosylation
SRD5A3SRD5A3-CDGReduced availability of dolichol from polyprenol, limiting the Dol-P pool in the ER. nih.gov
DOLKDOLK-CDG (CDG-Im)Deficient phosphorylation of dolichol, causing a severe shortage of Dol-P for all Dol-P-dependent glycosylation. medlineplus.govplos.org
DPAGT1DPAGT1-CDG (CDG-Ij)Failure to initiate LLO synthesis due to inability to form Dol-PP-GlcNAc. scispace.com
DPM1DPM1-CDG (CDG-Ie)Inability to elongate the LLO past the Man5GlcNAc2 intermediate due to a lack of the mannose donor Dol-P-mannose. nih.gov

Biochemical Manifestations of Impaired this compound Production

The impairment of this compound production, whether through a lack of precursors or a defective transferase enzyme, has distinct biochemical consequences. The primary manifestation is a global under-glycosylation of proteins.

Accumulation of Precursors: In disorders like SRD5A3-CDG, the metabolic block leads to the accumulation of the substrate for the deficient enzyme, namely polyprenols. nih.gov

Depletion of Dolichol Phosphate: In DOLK-CDG, the most direct biochemical effect is a drastically reduced cellular pool of dolichol phosphate. nih.gov This starves multiple glycosylation pathways simultaneously.

Incomplete Lipid-Linked Oligosaccharides: The hallmark of these defects is the inability to synthesize the complete Glc3Man9GlcNAc2-PP-dolichol precursor. In defects affecting LLO elongation, such as DPM1 deficiency, truncated LLOs accumulate in the ER membrane. For example, in DPM1-CDG patient fibroblasts, there is a characteristic accumulation of the Dol-PP-Man5GlcNAc2 intermediate. nih.gov

Hypoglycosylation of Proteins: The shortage of complete LLO donors for the oligosaccharyltransferase complex results in unoccupied N-glycosylation sites on nascent polypeptides. This defect is clinically identified through the analysis of serum glycoproteins like transferrin, which will show a "type I" pattern of hypoglycosylation on isoelectric focusing, indicating a defect in the ER-based LLO assembly. nih.gov

Interplay with Other Glycosylation-Related Genetic Disorders (e.g., Congenital Disorders of Glycosylation Type I)

Defects in the this compound pathway are intrinsically linked to Congenital Disorders of Glycosylation Type I (CDG-I). By definition, CDG-I subtypes are caused by defects in the synthesis of the dolichol-linked oligosaccharide precursor (Glc3Man9GlcNAc2-PP-dolichol) in the cytoplasm and endoplasmic reticulum, or its subsequent transfer to the protein. nih.gov

Therefore, mutations in any of the genes that govern the synthesis of dolichol phosphate (DHDDS, SRD5A3, DOLK) or the assembly of the LLO itself (DPAGT1, DPM1, and others) result in a CDG-I phenotype. nih.govnih.gov

A Common Pathogenesis: All CDG-I disorders stemming from this pathway share a common pathogenic mechanism: the reduced availability of the complete LLO for transfer to proteins. This leads to the partial or complete absence of N-glycans on many different proteins, resulting in a multisystem disease. nih.gov The classical presentation involves significant neurological impairment, though the specific clinical features can vary depending on the affected gene. nih.gov

Examples of Interplay:

DOLK-CDG (CDG-Im): A deficiency in dolichol kinase reduces the Dol-P pool, directly causing a CDG-I defect by limiting the substrate for DPAGT1. medlineplus.govplos.org This also affects O-mannosylation, leading to a complex phenotype that can include severe cardiomyopathy, which is less common in other CDG-I types. plos.org

DPM1-CDG (CDG-Ie): A defect in dolichol-phosphate mannose synthase leads to the accumulation of an incomplete LLO, which cannot be efficiently used for protein glycosylation, fitting the classic definition of a CDG-I disorder. nih.gov

SRD5A3-CDG: This disorder demonstrates how a defect in the synthesis of the dolichol lipid carrier itself manifests as a CDG-I glycosylation defect, primarily affecting the nervous system and eyes. nih.gov

The study of these specific genetic defects has been crucial in elucidating the complex synthesis and regulatory network of dolichol metabolism and its central role in protein N-glycosylation.

Advanced Methodological Approaches in Dolichol Monophosphate Glucosamine Research

In Vitro Reconstitution of Biosynthetic Reactions

The in vitro reconstitution of the enzymatic reactions leading to the synthesis of dolichol monophosphate glucosamine (B1671600) provides a powerful tool to study the kinetics and substrate specificity of the involved enzymes in a controlled environment. This approach typically involves isolating the specific glycosyltransferase, UDP-N-acetylglucosamine:dolichol phosphate (B84403) N-acetylglucosamine-1-phosphate transferase (GPT), and providing it with its substrates, dolichol phosphate and UDP-N-acetylglucosamine (UDP-GlcNAc), in a defined lipid environment, often within liposomes or micelles that mimic the endoplasmic reticulum membrane.

Researchers can systematically vary the concentrations of substrates, lipids, and divalent cations (like Mg²⁺ or Mn²⁺) to determine their effects on enzyme activity. The synthesis of the product, dolichol-pyrophosphate-N-acetylglucosamine (Dol-PP-GlcNAc), can be monitored by incorporating a radiolabel from [¹⁴C]UDP-GlcNAc or by subsequent analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A key finding from such in vitro studies is the observation that polyprenols, which are precursors to dolichols, can accumulate during the biosynthesis process, suggesting a rapid conversion to dolichols in vivo. nih.gov

Cell-Free System Analysis of Enzymatic Activity

Cell-free systems, derived from crude cell lysates of organisms like Escherichia coli or from eukaryotic cells such as Chinese hamster ovary (CHO) cells, offer a more physiologically relevant environment than fully reconstituted systems while still avoiding the complexities of whole-cell studies. nih.gov These systems contain the necessary cellular machinery, including endogenous enzymes and membranes, to support the synthesis of dolichol-linked intermediates. nih.gov

For the analysis of GPT activity, microsomal preparations from tissues with high rates of glycosylation, such as the liver or embryonic cells, are frequently utilized. nih.govnih.gov In a typical assay, these microsomal fractions are incubated with dolichol phosphate and radiolabeled UDP-GlcNAc. The reaction is terminated, and the lipids are extracted. The formation of Dol-PP-GlcNAc is then quantified by measuring the incorporation of radioactivity into the lipid fraction. Competition experiments can also be performed; for instance, the addition of UDP-glucosamine has been shown to depress the synthesis of dolichol monophosphate glucose, indicating potential competition for the dolichol phosphate substrate. nih.govnih.gov This method allows for the characterization of enzyme kinetics and the identification of potential inhibitors or activators of the initial step in the dolichol cycle.

EnzymeSubstratesProductCellular Fraction
UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT)Dolichol phosphate, UDP-N-acetylglucosamineDolichol-pyrophosphate-N-acetylglucosamine (Dol-PP-GlcNAc)Microsomes

Metabolic Labeling Strategies for Pathway Intermediates

Metabolic labeling is a classic and highly effective technique for tracing the biosynthesis of dolichol monophosphate glucosamine and subsequent lipid-linked oligosaccharides (LLOs) within intact cells. This method involves supplying cells with radiolabeled precursors that are specifically incorporated into the molecule of interest. For the study of this compound, [³H]- or [¹⁴C]-labeled D-glucosamine is a commonly used precursor. nih.gov

Once the labeled glucosamine is taken up by the cells, it is converted into UDP-GlcNAc and subsequently transferred to dolichol phosphate to form Dol-PP-GlcNAc. The progression of the label through the pathway can be followed over time (pulse-chase experiments) to understand the kinetics of synthesis and turnover of various LLO intermediates. After incubation, cells are lysed, lipids are extracted, and the labeled LLOs are separated by chromatography and detected by autoradiography or scintillation counting. While powerful, this technique has limitations, including potential issues with isotope dilution and the difficulty of applying it to cells or tissues that are not amenable to metabolic labeling. nih.gov Pulse-labeling experiments under conditions of glucose deprivation have revealed the accumulation of truncated LLO intermediates, such as Man₂₋₅GlcNAc₂-PP-dolichol. pnas.org

Gene Editing and Knockout Models for Functional Elucidation

The advent of precise gene-editing technologies, most notably CRISPR-Cas9, has revolutionized the functional analysis of genes involved in the N-linked glycosylation pathway. mdpi.comnih.gov By creating specific gene knockouts or mutations in cell lines (e.g., CHO, HEK293) or model organisms, researchers can directly investigate the consequences of the absence or alteration of a specific enzyme, such as GPT. mdpi.comnih.gov

For example, knocking out the gene encoding a specific glycosyltransferase allows for the study of its impact on the assembly of the LLO chain. nih.gov Analysis of the resulting glycoprofile, often by mass spectrometry, can reveal the accumulation of specific intermediates prior to the blocked enzymatic step and a deficiency in downstream products. nih.gov These models are instrumental in confirming the function of a gene product in the synthesis of this compound and in understanding how defects in this pathway lead to broader cellular phenotypes, such as improper protein folding and congenital disorders of glycosylation. biorxiv.org The inactivation of genes like the GDP-fucose transporter (SLC35C1) in CHO cells has been shown to result in the production of fucose-free antibodies. mdpi.com

Application of Mass Spectrometry for Pathway Intermediate Tracking

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific detection and characterization of dolichol pathway intermediates. nih.gov Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) is particularly powerful for analyzing these hydrophobic molecules. nih.govacs.org

This technique allows for the separation of different lipid-linked species followed by their mass analysis, providing information on both the lipid carrier (dolichol chain length) and the attached glycan. nih.gov To improve the sensitivity of detection, chemical derivatization methods can be employed. For instance, methylation of the phosphate group can enhance the ionization efficiency of dolichyl phosphates in positive ion mode. nih.gov Normal phase LC-MS/MS can be used to detect and sequence glycan-charged dolichol phosphates from total lipid extracts. nih.gov This approach has been successfully used to identify and quantify various LLO intermediates, providing detailed snapshots of the metabolic state of the dolichol pathway under different physiological or pathological conditions. nih.govacs.org

Chromatographic Separations for Characterization of Lipid-Linked Oligosaccharides

The separation of the highly hydrophobic and complex mixture of LLOs is a critical step prior to their detailed structural analysis. Various chromatographic techniques are employed for this purpose, each offering distinct advantages. nih.gov

Thin-Layer Chromatography (TLC): TLC is a foundational technique for the separation of lipids. nih.gov Using silica (B1680970) gel plates and a solvent system typically containing chloroform, methanol, and water, LLOs can be separated based on the size and polarity of their attached oligosaccharide chain. nih.govnih.govnih.gov This method is often used in conjunction with metabolic labeling for the visualization of LLO intermediates. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and better quantification than TLC.

Normal-Phase LC (NP-LC): NP-LC separates LLOs based on the polarity of the glycan headgroup, making it ideal for separating different LLO intermediates. nih.gov

Reversed-Phase LC (RP-LC): RP-LC separates molecules based on hydrophobicity and is therefore effective at separating dolichol-linked species that differ in the length of their polyisoprenoid chain. nih.govnih.gov

These chromatographic methods, often coupled directly to mass spectrometry, are essential for the purification and characterization of this compound and the full range of LLOs, enabling a comprehensive understanding of this intricate biosynthetic pathway. nih.gov

Comparative Biochemical Perspectives of Dolichol Monophosphate Glucosamine

Evolutionary Conservation across Eukaryotic Domains

The pathway involving dolichol monophosphate glucosamine (B1671600) is a critical and evolutionarily conserved process in eukaryotes, essential for the N-linked glycosylation of proteins. nih.govnih.gov This fundamental biochemical pathway begins in the endoplasmic reticulum (ER) and is integral for the proper folding, function, and stability of a vast number of proteins. nih.govwikipedia.org The core machinery, including the enzymes and the lipid carrier dolichol phosphate (B84403), is found across diverse eukaryotic life, from single-celled yeasts to complex mammals, highlighting its ancient origins. nih.govnih.gov

The initial step of N-linked glycosylation involves the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate, forming dolichol pyrophosphate N-acetylglucosamine. This is followed by the addition of a second N-acetylglucosamine and then a series of mannose residues. The first five mannose residues are derived from GDP-mannose, while the subsequent four mannose residues are transferred from dolichol phosphate mannose. illinois.edujci.org This latter donor molecule is synthesized from dolichol phosphate and GDP-mannose by the enzyme dolichol phosphate mannose synthase (DPMS). nih.govnih.gov The resulting lipid-linked oligosaccharide (LLO), with the structure GlcNAc₂Man₅-PP-dolichol, is then flipped from the cytosolic side to the luminal side of the ER membrane. nih.gov

Within the ER lumen, the LLO is further elongated by the addition of four more mannose residues and three glucose residues, with dolichol phosphate mannose and dolichol phosphate glucose serving as the respective donors. jci.orgnih.gov The final precursor oligosaccharide, Glc₃Man₉GlcNAc₂-PP-Dolichol, is then transferred en bloc to specific asparagine residues of nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. nih.govyoutube.com

The conservation of this pathway is underscored by the presence of homologous genes encoding the necessary glycosyltransferases across eukaryotic species. nih.gov For instance, the gene for dolichol kinase (DOLK), which phosphorylates dolichol to form the essential dolichol phosphate, is found in a wide range of eukaryotes and mutations in this gene lead to severe developmental disorders, known as congenital disorders of glycosylation (CDG). ontosight.aiwikipedia.orgstorymd.com Similarly, the DPMS enzyme has been identified and its gene cloned from numerous species, from protozoan parasites to humans. nih.gov The fundamental similarities in the N-glycosylation pathway between eukaryotes and archaea even suggest a common evolutionary origin. nih.gov

Variations in Dolichol Chain Length and their Biological Implications

Dolichols are a family of long-chain polyisoprenoid alcohols characterized by a saturated α-isoprene unit. nih.gov The length of the dolichol chain, defined by the number of isoprene (B109036) units, varies between different species and even within different tissues of the same organism. nih.gov In mammals, dolichols are typically composed of 17 to 21 isoprene units, with dolichol-19 (D19) being the most abundant in humans. nih.gov

These variations in chain length are not random and have significant biological implications. The length of the dolichol molecule is thought to influence the physical properties of the membranes in which they reside, such as fluidity and permeability. nih.gov Furthermore, the enzymes involved in the glycosylation pathway may exhibit preferences for dolichols of specific lengths, thereby affecting the efficiency of LLO synthesis.

Research has shown that mutations in the genes responsible for dolichol biosynthesis can lead to the production of dolichols with aberrant chain lengths. For example, mutations in the dehydrodolichol (B1175241) diphosphate (B83284) synthase (DHDDS) gene, a key enzyme in dolichol synthesis, have been linked to retinitis pigmentosa. nih.gov Patients with these mutations exhibit a characteristic shortening of their dolichol chains, with dolichol-18 (D18) becoming the predominant species instead of D19. nih.gov This alteration in the dolichol profile can be detected in both plasma and urine, suggesting its potential as a biomarker for the disease. nih.gov The shift in dolichol length likely impairs the function of the retina, highlighting the critical importance of maintaining the correct dolichol chain length for normal physiological processes.

The species-specific nature of dolichol chain length distribution is also noteworthy. For instance, while D19 is dominant in humans, D18 is the most abundant dolichol in rats and mice. nih.gov This suggests an evolutionary adaptation of the glycosylation machinery to accommodate dolichols of varying lengths.

Distinctions from Prokaryotic Undecaprenyl Phosphate Glycosyl Carriers

While eukaryotes utilize dolichol phosphate as the lipid carrier for glycosylation, prokaryotes employ a different, yet structurally related, molecule called undecaprenyl phosphate. nih.govmit.edu There are several key distinctions between these two glycosyl carriers and the processes they mediate.

A primary difference lies in the structure of the lipid carrier itself. Dolichols are characterized by a saturated α-isoprene unit, whereas the α-isoprene unit of undecaprenyl phosphate is unsaturated. nih.govresearchgate.net Furthermore, the chain length of dolichols in eukaryotes is significantly longer, typically ranging from 14 to 24 isoprene units, compared to the fixed 11 isoprene units of undecaprenyl phosphate in bacteria. nih.govmit.edu

The biosynthetic pathways for these carriers also differ. In eukaryotes, the synthesis of dolichol phosphate involves the dephosphorylation of dehydrodolichol diphosphate followed by the reduction of the α-isoprene unit. nih.gov In contrast, the synthesis of undecaprenyl phosphate in prokaryotes involves the dephosphorylation of undecaprenyl diphosphate without a subsequent reduction step. nih.gov

Another significant distinction is the nature of the attached glycan. In eukaryotic N-linked glycosylation, a large, pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred from dolichol pyrophosphate to the protein. nih.gov In prokaryotes, the glycans transferred from undecaprenyl pyrophosphate are often smaller and more variable in composition. researchgate.net Some bacterial glycosylation systems transfer single monosaccharides, while others assemble oligosaccharides on undecaprenyl phosphate before transfer. mit.edu

Finally, the context of glycosylation differs. In eukaryotes, N-linked glycosylation is a co-translational and post-translational modification that occurs in the endoplasmic reticulum and is crucial for protein folding and quality control. wikipedia.org In bacteria, glycosylation is a post-translational modification that occurs at the cell membrane and is often involved in processes such as cell wall biosynthesis, capsule formation, and the modification of surface proteins to interact with the environment. mit.edunih.gov

Adaptation in Specific Organisms and Cellular Contexts

The fundamental pathway of dolichol-mediated glycosylation, while conserved, exhibits adaptations in specific organisms and cellular contexts, reflecting their unique physiological needs.

For example, in the yeast Saccharomyces cerevisiae, a widely studied model organism for glycosylation, the dolichol phosphate mannose synthase (DPM1) is a single protein. nih.gov In contrast, in mammalian cells, the DPM synthase is a complex of three proteins: DPM1 (the catalytic subunit), DPM2, and DPM3. The latter two subunits are required to anchor the catalytic subunit to the endoplasmic reticulum membrane. nih.gov This increased complexity in mammals may allow for more intricate regulation of the glycosylation process.

The diversity of lipid-linked precursors for N-glycosylation in different protists also highlights adaptation. While most eukaryotes synthesize a dolichol-PP-GlcNAc₂Man₉Glc₃ precursor, some protists, such as Trypanosoma cruzi and Trypanosoma brucei, appear to be missing the genes for the glucosylating enzymes. nih.gov This suggests a secondary loss of these enzymes during evolution, leading to a truncated precursor. nih.gov

In specific cellular contexts, the demand for dolichol phosphate can fluctuate. For instance, in rapidly dividing cells or in cells with high secretory activity, there is an increased need for protein glycosylation and therefore a higher demand for dolichol phosphate. nih.gov The regulation of dolichol kinase, the enzyme that phosphorylates dolichol, is thought to be a key control point in meeting these fluctuating demands. nih.gov

Q & A

Q. What is the role of Dol-P-GlcNAc in initiating N-glycosylation?

Dol-P-GlcNAc serves as the foundational intermediate in N-glycosylation. The process begins with the transfer of N-acetylglucosamine phosphate (GlcNAc-P) from UDP-GlcNAc to dolichol phosphate (Dol-P) via the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosamine phosphotransferase (DAPGT1/GPT). This forms dolichol pyrophosphate N-acetylglucosamine (Dol-P-P-GlcNAc) on the cytoplasmic face of the endoplasmic reticulum (ER). Subsequent additions of GlcNAc, mannose, and glucose residues generate the mature lipid-linked oligosaccharide precursor .

Q. How is Dol-P-GlcNAc synthesized in vitro?

In vitro synthesis involves enzymatic transfer of GlcNAc from UDP-GlcNAc to Dol-P. Purified microsomal fractions (e.g., liver microsomes) or recombinant enzymes (e.g., DAPGT1) are incubated with Dol-P and UDP-GlcNAc under controlled conditions (pH 7.4, 37°C, Mg²⁺-enriched buffer). Radiolabeled UDP-[¹⁴C]GlcNAc can track incorporation efficiency. Post-reaction, lipid-linked products are extracted using chloroform/methanol (2:1 v/v) and validated via thin-layer chromatography (TLC) or autoradiography .

Advanced Research Questions

Q. How do researchers analyze the subcellular localization of Dol-P-GlcNAc and its transferases?

Subcellular fractionation via differential centrifugation isolates organelles (ER, mitochondria, Golgi). Enzyme activity assays for GlcNAc transfer are performed on each fraction, with Triton X-100 used to solubilize membrane-bound enzymes. Mitochondria exhibit high Dol-P-GlcNAc transferase activity, suggesting a role in organelle-specific glycosylation. Fluorescent probes (e.g., GFP-tagged DAPGT1) or immunogold labeling in electron microscopy further localize enzymes .

Q. How to address contradictions in Dol-P-GlcNAc-dependent N-glycosylation across organisms?

Plasmodium falciparum lacks detectable Dol-P-GlcNAc intermediates despite expressing glycosylation machinery. Methodological approaches include:

  • Metabolic labeling : Incubate parasites with [³H]GlcNAc and analyze lipid extracts for Dol-P-linked sugars.
  • Enzyme inhibition : Use tunicamycin (blocks GlcNAc-1-phosphate transferase) to assess UDP-GlcNAc utilization.
  • Activity assays : Test oligosaccharyltransferase (OST) activity in lysates using exogenous Dol-P-P-GlcNAc and acceptor peptides .

Q. What methodological challenges arise in studying Dol-P-GlcNAc synthesis and regulation?

Key challenges include:

  • Dolichol availability : Yeast mutants (e.g., rer2Δ) with impaired dolichol synthesis require supplementation for functional studies.
  • Enzyme hydrophobicity : Transferases like DAPGT1 require detergents (Triton X-100) for solubilization but retain activity only in lipid bilayers.
  • Radiolabeling limitations : Short half-life of UDP-[¹⁴C]GlcNAc necessitates rapid quenching (e.g., chloroform/methanol) to prevent hydrolysis .

Q. How to investigate the enzyme kinetics of GlcNAc transferases?

Kinetic parameters (Km, Vmax) are determined using:

  • Varied substrate concentrations : Titrate UDP-GlcNAc and Dol-P in microsomal assays.
  • Inhibitor profiling : Test GDP-mannose or Dol-P-mannose for competitive inhibition.
  • Hydrophobicity assays : Compare enzyme activity in smooth vs. rough ER vesicles using Triton X-100 to differentiate membrane-embedded vs. peripheral enzymes .

Q. What experimental approaches assess the functional impact of Dol-P-GlcNAc on glycoprotein activity?

  • Glycosylation inhibition : Treat cells with tunicamycin to block Dol-P-GlcNAc synthesis, then compare glycoprotein functionality (e.g., fibronectin-mediated cell adhesion).
  • Rescue experiments : Add exogenous Dol-P-GlcNAc to tunicamycin-treated cells and monitor glycosylation rescue via metabolic labeling ([³H]mannose incorporation).
  • Protease sensitivity assays : Compare degradation rates of glycosylated vs. nonglycosylated proteins (e.g., fibronectin) using trypsin or pronase .

Data Contradiction Analysis

Q. Why do some organisms lack detectable Dol-P-GlcNAc intermediates despite conserved glycosylation pathways?

In Plasmodium falciparum, the absence of Dol-P-GlcNAc intermediates may reflect:

  • Alternative pathways : Reliance on O-glycosylation or non-canonical carriers (e.g., phosphatidylinositol).
  • Detection limits : Low-abundance intermediates require sensitive methods (e.g., nano-LC-MS/MS).
  • Compartmentalization : Dol-P-GlcNAc synthesis might occur in transient membrane domains not captured in bulk assays .

Methodological Best Practices

  • Lipid extraction : Use Folch’s method (chloroform/methanol/water, 8:4:3) to isolate Dol-P-GlcNAc with minimal degradation .
  • Enzyme sources : Prioritize liver microsomes or yeast ER membranes for high transferase activity .
  • Validation : Confirm Dol-P-GlcNAc identity via β-N-acetylglucosaminidase digestion and TLC mobility comparisons .

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